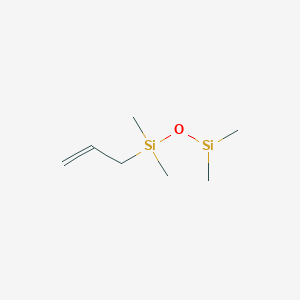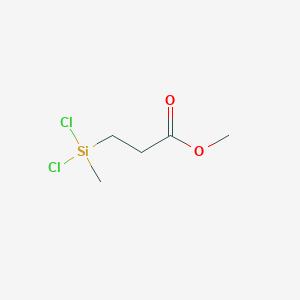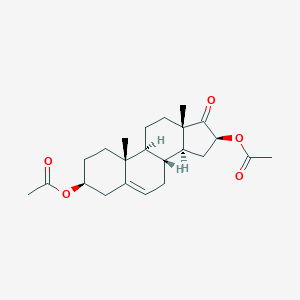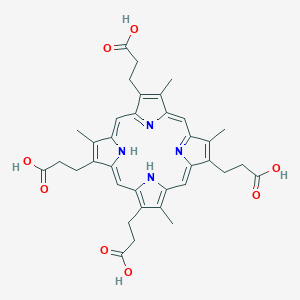
1-Allyl-1,1,3,3-tetramethyldisiloxane
Overview
Description
1-Allyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C₇H₁₈OSi₂. It is characterized by the presence of an allyl group attached to a disiloxane backbone, which consists of two silicon atoms bonded to oxygen and methyl groups. This compound is known for its versatility in various chemical reactions and applications in different fields.
Mechanism of Action
Target of Action
1-Allyl-1,1,3,3-tetramethyldisiloxane is primarily used as a reactant in the synthesis of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives . It targets alkenes and alkynes in subsequent hydrosilylation reactions .
Mode of Action
The compound interacts with its targets (alkenes and alkynes) through hydrosilylation reactions . This process involves the addition of silicon-hydrogen bonds to carbon-carbon multiple bonds, resulting in the formation of silicon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hydrosilylation pathway . The compound acts as a reactant, contributing silicon atoms to the formation of new silicon-carbon bonds . This results in the creation of novel disiloxane-based building blocks .
Pharmacokinetics
It’s worth noting that the compound has a density of 08 g/cm3 and a boiling point of 1283±190 °C at 760 mmHg , which may influence its behavior in a reaction environment.
Result of Action
The primary result of this compound’s action is the formation of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives . These derivatives are novel disiloxane-based building blocks that can be used in various applications, including the synthesis of mono-functionalized siloxane derivatives and the reduction of aldehydes to synthesize alkyl halides .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is stable towards air and moisture , which can be crucial for its efficacy in reactions. Additionally, the compound’s volatility and boiling point may affect its stability and reactivity in different temperature conditions .
Biochemical Analysis
Biochemical Properties
The chemistry of 1-Allyl-1,1,3,3-tetramethyldisiloxane is largely composed of reductions of functional groups, with increasing applications for carbon−carbon bond formation . It can introduce silyl groups when the silyl group is not hydrolytically removed after the initial reaction
Molecular Mechanism
The molecular mechanism of this compound involves the reduction of functional groups and the formation of carbon−carbon bonds . It can also introduce silyl groups when the silyl group is not hydrolytically removed after the initial reaction
Preparation Methods
1-Allyl-1,1,3,3-tetramethyldisiloxane can be synthesized through hydrosilylation reactions. The process involves the addition of silicon-hydrogen (Si-H) bonds to unsaturated carbon-carbon bonds (C=C) in allyl derivatives. The reaction is typically catalyzed by transition metal catalysts such as platinum-based Karstedt’s catalyst. The reaction conditions include the use of solvents like xylene or toluene at temperatures ranging from room temperature to 60°C for several hours .
Industrial production methods often involve the hydrolysis of chlorodimethylsilane, followed by the careful control of reaction conditions to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
1-Allyl-1,1,3,3-tetramethyldisiloxane undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of Si-H bonds to alkenes or alkynes, forming silicon-containing compounds.
Substitution: It can participate in substitution reactions where the allyl group is replaced by other functional groups under specific conditions.
Major products formed from these reactions include various organosilicon compounds used in pharmaceuticals, electronics, coatings, and elastomers .
Scientific Research Applications
1-Allyl-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Allyl-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds such as:
1,1,3,3-Tetramethyldisiloxane: Lacks the allyl group and is primarily used as a reducing agent and in hydrosilylation reactions.
1,3-Dihydrotetramethyldisiloxane: Another variant used in similar applications but with different reactivity due to the absence of the allyl group.
Bis(dimethylsilyl)ether: Used in the synthesis of siloxane-based materials.
The uniqueness of this compound lies in its ability to undergo selective hydrosilylation reactions, making it a valuable compound in the synthesis of specialized organosilicon products .
Properties
InChI |
InChI=1S/C7H17OSi2/c1-6-7-10(4,5)8-9(2)3/h6H,1,7H2,2-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKBMLHOISUHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595526 | |
| Record name | 1,1,3,3-Tetramethyl-3-(prop-2-en-1-yl)disiloxanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18387-26-3 | |
| Record name | 1,1,3,3-Tetramethyl-3-(prop-2-en-1-yl)disiloxanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















